REACTION_CXSMILES
|
FC(F)(F)C([O-])=O.[NH3+:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][NH:14][C:15](=[O:18])[CH:16]=[CH2:17].CCN(C(C)C)C(C)C.[Br:28][CH2:29][C:30](Cl)=[O:31].C(=O)=O>C1COCC1.ClCCl.CO.C(O)(C)C>[Br:28][CH2:29][C:30]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][NH:14][C:15](=[O:18])[CH:16]=[CH2:17])=[O:31] |f:0.1,6.7|
|
Name
|
|
Quantity
|
2.07 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −60° C.
|
Type
|
CUSTOM
|
Details
|
The salts formed during the reaction
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
the reaction mixture evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (neat dichloromethane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)NCCCCCNC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.55 mmol | |
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |